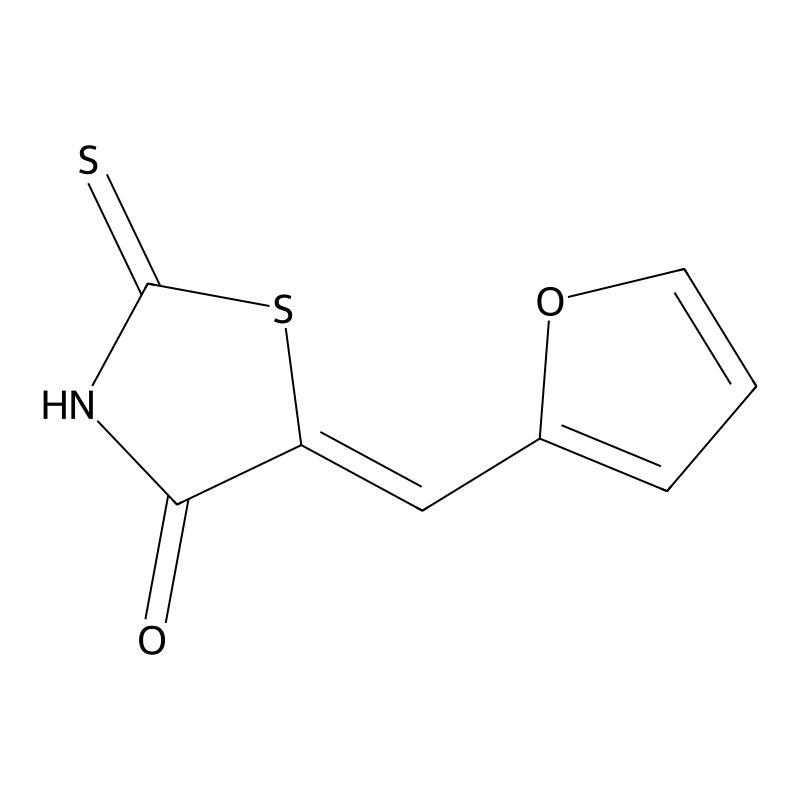5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound features a furan moiety attached via a methylene bridge, contributing to its unique chemical properties. This compound has garnered attention for its potential applications in medicinal chemistry due to its diverse biological activities and structural versatility.
- Knoevenagel Condensation: This reaction allows the formation of 5-arylmethylidene derivatives when reacted with aldehydes or ketones .
- Michael Addition: The thioketone functionality allows for nucleophilic attack on α,β-unsaturated carbonyl compounds, leading to the formation of more complex structures .
- Formation of Disulfides: Under specific conditions, 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can react with various amines to yield disulfide derivatives .
5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one exhibits significant biological activities, including:
- Anticancer Properties: Studies have indicated that derivatives of this compound can inhibit apoptosis signal-regulating kinase 1, which is crucial in cancer cell proliferation and survival .
- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains and fungi, indicating its potential as an antimicrobial agent .
- Enzyme Inhibition: It acts as a selective inhibitor of phosphoinositide 3-Kinase γ, which is involved in several cellular processes including growth and survival .
Several synthetic routes have been developed for the preparation of 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one:
- One-Pot Multicomponent Reaction: This method involves the simultaneous reaction of a primary amine, an oxo compound (such as furan), and a thiolic agent under microwave irradiation or conventional heating conditions .
- Knoevenagel Condensation: The reaction of 5-phenyl-2-furaldehyde with thiazolidinedione derivatives yields the desired thiazolidinone in good yields .
- Cyclocondensation Reactions: Utilizing thioureas or thiosemicarbazides with halogenated carboxylic acids can also lead to the formation of thiazolidinones through cyclization processes .
The applications of 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one span various fields:
- Pharmaceuticals: Its ability to inhibit specific enzymes makes it a candidate for drug development targeting cancer and inflammatory diseases.
- Agriculture: Potential use as an antimicrobial agent in plant protection products.
- Material Science: The unique properties of thiazolidinones may allow their incorporation into novel materials with enhanced functionalities.
Interaction studies have revealed that 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can effectively bind to enzyme targets through hydrophobic interactions and hydrogen bonding. For instance:
- Enzyme Kinetics: Investigations into its mechanism of action have shown that it interacts with cysteine residues in target enzymes like glutamate-racemase through nucleophilic addition at double bonds present in the structure .
These interactions are crucial for understanding its biological efficacy and guiding further modifications for improved activity.
Several compounds share structural similarities with 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(Phenylmethylene)-2-thioxo-1,3-thiazolidin-4-one | Structure | Exhibits potent anticancer activity; different aryl substituent affects biological activity. |
| 5-(Benzylidene)-2-thioxo-1,3-thiazolidin-4-one | Structure | Known for antibacterial properties; lacks furan moiety which changes interaction profile. |
| 5-(Furfurylidene)-2-thioxo-rhodanine | Structure | Similar furan attachment but different core structure; exhibits unique enzyme inhibition properties. |
The uniqueness of 5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific furan substitution which enhances its biological activity compared to other thiazolidinone derivatives. This structural feature contributes to its distinctive reactivity and interaction profiles.








